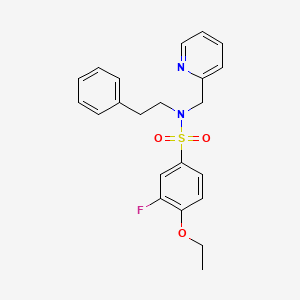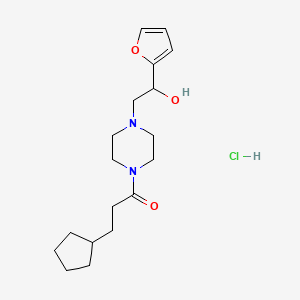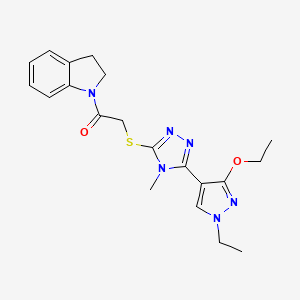
4-ethoxy-3-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-3-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of 4-ethoxy-3-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the inhibition of bacterial cell wall synthesis and DNA replication. This compound targets the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folate. By inhibiting this enzyme, the compound disrupts the production of DNA and proteins, ultimately leading to bacterial cell death.
Biochemische Und Physiologische Effekte
In addition to its antimicrobial and anticancer properties, 4-ethoxy-3-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has been shown to have other biochemical and physiological effects. It has been studied for its potential as an anti-inflammatory agent and has been shown to inhibit the production of inflammatory cytokines. Additionally, it has been tested for its ability to lower blood glucose levels and has shown promising results in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-ethoxy-3-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against a wide range of bacterial strains, making it a valuable tool for studying bacterial infections. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-ethoxy-3-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide. One area of interest is its potential as an anticancer agent, and further studies could investigate its efficacy in different types of cancer. Additionally, research could focus on optimizing the synthesis of this compound to improve its purity and yield. Finally, future studies could explore the potential of this compound in treating other diseases, such as diabetes and inflammatory disorders.
Synthesemethoden
The synthesis of 4-ethoxy-3-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the reaction of 4-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide with ethyl iodide in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-ethoxy-3-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide in scientific research are vast. This compound has been shown to have antimicrobial properties and has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has been studied for its potential as an anticancer agent and has shown promising results in inhibiting the growth of cancer cells.
Eigenschaften
IUPAC Name |
4-ethoxy-3-fluoro-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-2-28-22-12-11-20(16-21(22)23)29(26,27)25(17-19-10-6-7-14-24-19)15-13-18-8-4-3-5-9-18/h3-12,14,16H,2,13,15,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEVMHSKSUVQRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B2369178.png)
![N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2369179.png)


![2-[(2,4-Dichlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2369185.png)
![2-[(E)-2-(3,5-dichlorophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B2369186.png)
![Methyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2369187.png)
![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl methanesulfonate](/img/structure/B2369188.png)

![1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2369191.png)


![(4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2369197.png)
![1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2369198.png)